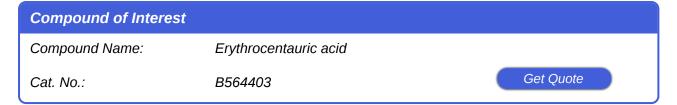


Erythrocentauric acid CAS number and chemical identifiers

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Erythrocentauric Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrocentauric acid is a naturally occurring coumarin derivative that has been identified as a constituent of certain medicinal plants. This technical guide provides a consolidated overview of its chemical identity. Despite its presence in traditionally used medicinal flora, publicly available research detailing its specific biological activities, mechanisms of action, and associated experimental protocols remains limited. This document serves as a foundational reference, summarizing the core chemical information and outlining a general workflow for its study.

Chemical Identity

A clear understanding of a compound's chemical identifiers is fundamental for any research and development endeavor. The following table summarizes the key chemical information for **erythrocentauric acid**.



Identifier Type	Value
CAS Number	90921-13-4[1]
Molecular Formula	C10H8O4[1]
IUPAC Name	1-oxo-3,4-dihydroisochromene-5-carboxylic acid[1]
Synonyms	5-Isochromancarboxylic acid, 1-oxo-; 3,4- Dihydro-1-oxo-1H-2-benzopyran-5-carboxylic acid[1]
Molecular Weight	192.17 g/mol
InChI	InChI=1S/C10H8O4/c11-9(12)7-2-1-3-8-6(7)4- 5-14-10(8)13/h1-3H,4-5H2,(H,11,12)
InChlKey	VOPDFFBAKXNSRA-UHFFFAOYSA-N
SMILES	C1COC(=0)C2=C1C(=CC=C2)C(=0)O

Biological Context and Research Landscape

Erythrocentauric acid has been isolated from plants of the Gentiana genus, which have a history of use in traditional medicine. However, specific studies detailing the pharmacological properties and biological activities of isolated **erythrocentauric acid** are not extensively available in the public domain. The majority of research on Gentiana macrophylla, a known source of the compound, focuses on its more abundant and studied constituents, such as gentiopicroside and swertiamarin.

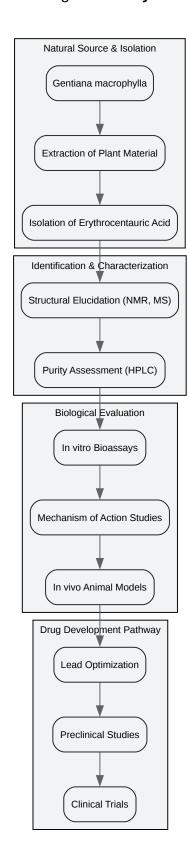
Consequently, there is a notable absence of detailed experimental protocols, quantitative data on biological activity (e.g., IC50, EC50 values), and elucidated signaling pathways directly attributed to **erythrocentauric acid**. This presents an opportunity for novel research to explore the potential therapeutic applications of this compound.

General Research Workflow

The study of natural products like **erythrocentauric acid** typically follows a structured workflow from isolation to potential therapeutic application. The following diagram illustrates a



generalized logical workflow for the investigation of erythrocentauric acid.



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Caption: A logical workflow for the research and development of erythrocentauric acid.

Future Directions

The current body of knowledge on **erythrocentauric acid** is primarily limited to its chemical structure and natural origin. Future research efforts are necessary to bridge the gap in understanding its biological role. Key areas for investigation include:

- Pharmacological Screening: A broad screening of erythrocentauric acid against various biological targets to identify potential therapeutic areas.
- Mechanism of Action Studies: Elucidation of the molecular pathways through which erythrocentauric acid exerts any identified biological effects.
- In vivo Efficacy and Safety: Evaluation of the compound's efficacy and safety profile in animal models to determine its potential for further development.

This technical guide serves as a starting point for researchers and professionals interested in **erythrocentauric acid**. The limited data underscores the significant opportunities for further investigation into the properties and potential applications of this natural compound.

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References

- 1. Erythrocentauric acid | C10H8O4 | CID 118726453 PubChem [pubchem.ncbi.nlm.nih.gov]
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